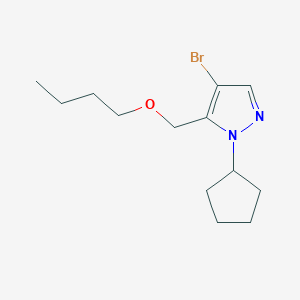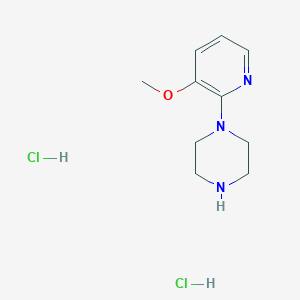
1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride” is an organic compound with the CAS Number: 1187928-25-1 . It has a molecular weight of 266.17 and its IUPAC name is 1-(3-methoxy-2-pyridinyl)piperazine dihydrochloride . The compound appears as an off-white solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3O.2ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;/h2-4,11H,5-8H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is an off-white solid . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
A study by Romero et al. (1994) explored analogues of 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride, finding that bis(heteroaryl)piperazines (BHAPs) derived from it showed significantly improved potency against HIV-1 reverse transcriptase compared to the lead molecule. This suggests potential applications in the development of novel antiretroviral therapies (Romero et al., 1994).
Dopamine Uptake Inhibition
Ironside et al. (2002) developed a robust process for the synthesis of GBR-12909, a dopamine uptake inhibitor, which involves the key coupling reaction of N-(3-phenylpropyl)piperazine dihydrochloride salt with a related compound. This work highlights the potential of such compounds in the development of treatments for conditions related to dopamine dysfunction, such as Parkinson's disease and certain psychiatric disorders (Ironside et al., 2002).
Antimicrobial Activity
New Mannich bases with piperazines, including those similar to this compound, were synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Some compounds exhibited significant selectivity and potency, suggesting potential applications in antimicrobial and cancer therapies (Gul et al., 2019).
Cancer Research
A novel compound related to this compound was shown to induce apoptosis in cancer cells, demonstrating potential for therapeutic applications in oncology. This compound was effective in various cancer cell lines and tumor xenograft models, suggesting its utility in cancer treatment (Lee et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . Precautionary statements include P261-P280-P305+P351+P338, advising avoidance of breathing dust, fumes, gas, mist, vapors, or spray, wearing protective gloves, and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Piperazine derivatives are known to interact with various receptors and enzymes, which could lead to changes in cellular functions .
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;/h2-4,11H,5-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIKTDZQHPBVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

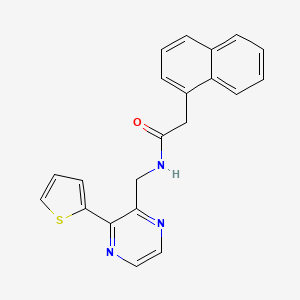
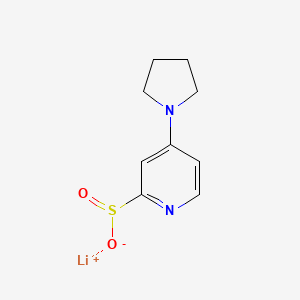
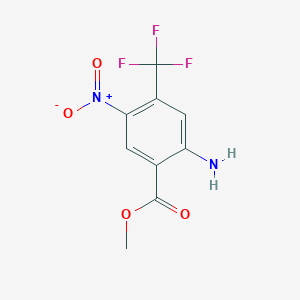
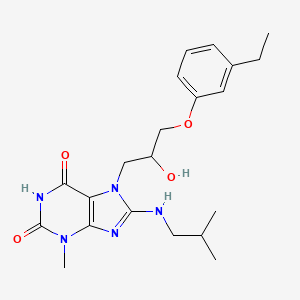
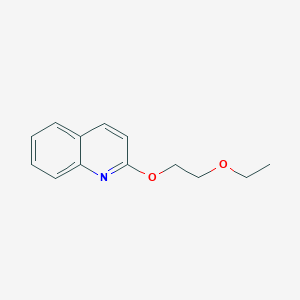
![2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2821379.png)
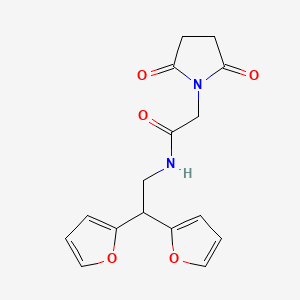
![[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine](/img/structure/B2821381.png)
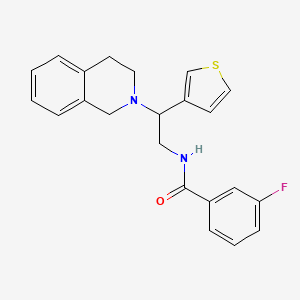
![N-(5-chloro-2-methylphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2821389.png)

![Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2821391.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(isopropoxymethyl)furan-2-carboxamide](/img/structure/B2821394.png)
